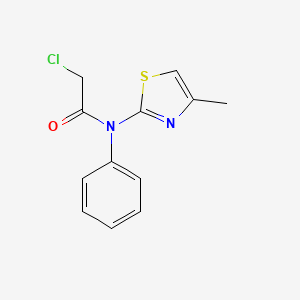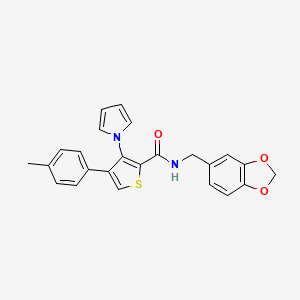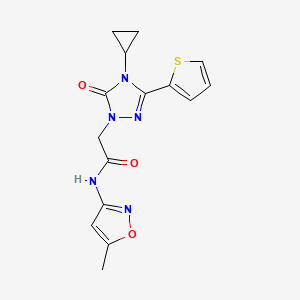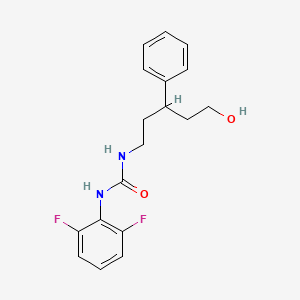
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CMTPA) is a synthetic compound with a wide range of applications in scientific research. CMTPA is a derivative of the thiazole ring, which is a five-membered heterocyclic aromatic ring system. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. CMTPA has been widely used in the fields of biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide has been used in a variety of scientific research applications, including drug development, protein engineering, and enzyme studies. In drug development, this compound has been used to modify the structure of existing drugs and to create new drugs with improved properties. In protein engineering, this compound has been used to modify the structure of proteins and to create new proteins with improved properties. In enzyme studies, this compound has been used to study the structure and activity of enzymes.
作用機序
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. The binding of this compound to the enzyme is reversible, meaning that the enzyme can be reactivated by removing the this compound from the active site.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, proteins, and other molecules. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. In animal studies, this compound has been shown to have anti-inflammatory, antifungal, and antimicrobial effects.
実験室実験の利点と制限
The use of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide in laboratory experiments has several advantages. This compound is relatively easy to synthesize and can be used in a variety of experiments. This compound is also relatively inexpensive and can be used in large quantities. The main limitation of this compound is that it is not very soluble in water, so it may not be suitable for experiments that require aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound on enzymes and other molecules. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound in animal models. Finally, further research could be conducted to explore the potential applications of this compound in the fields of biochemistry, pharmacology, and medicinal chemistry.
合成法
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide is synthesized by a two-step process. The first step involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with phenylacetyl chloride in the presence of a base, such as sodium hydroxide. The second step is the reaction of the resulting 4-methyl-1,3-thiazole-2-carboxylic acid phenyl ester with chloroacetic acid in the presence of a base, such as potassium carbonate.
特性
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-9-8-17-12(14-9)15(11(16)7-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTVEXRUHJVROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)

![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)

![Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2853105.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)
![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)
![N-[(1-Methylsulfanylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2853112.png)
![N-(4-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-1,3-oxazol-5-yl}benzamide](/img/structure/B2853113.png)

![4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/no-structure.png)

![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)
